(5-(4-Chlorophenyl)thiophen-2-yl)boronic acid

Description

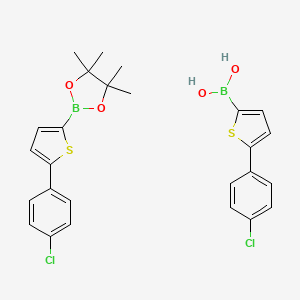

(5-(4-Chlorophenyl)thiophen-2-yl)boronic acid is a boronic acid derivative featuring a thiophene ring substituted at the 5-position with a 4-chlorophenyl group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, particularly in pharmaceutical and materials science research . Its structural motif—combining a thiophene heterocycle with a halogenated aryl group—makes it valuable for tuning electronic properties in conjugated polymers and small-molecule optoelectronic materials .

Properties

IUPAC Name |

[5-(4-chlorophenyl)thiophen-2-yl]boronic acid;2-[5-(4-chlorophenyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BClO2S.C10H8BClO2S/c1-15(2)16(3,4)20-17(19-15)14-10-9-13(21-14)11-5-7-12(18)8-6-11;12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h5-10H,1-4H3;1-6,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEDBMOYDOSINM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(C=C3)Cl.B(C1=CC=C(S1)C2=CC=C(C=C2)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26B2Cl2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chlorophenyl)thiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 5-bromo-2-(4-chlorophenyl)thiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Chlorophenyl)thiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).

Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Based on the search results, here's what is known about the applications of boronic acid derivatives, particularly those related to (5-(4-chlorophenyl)thiophen-2-yl)boronic acid:

Boronic Acids in Medicinal Chemistry

Boronic acids have gained interest in medicinal chemistry for their anticancer, antibacterial, and antiviral activities, as well as their use in sensors and drug delivery systems . The addition of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities .

Approved Boronic Acid Drugs

- Bortezomib An -dipeptidyl boronic acid, is approved for treating multiple myeloma .

- Vaborbactam A cyclic boronic acid, serves as a β-lactamase inhibitor and is used with antibiotics to treat urinary, abdominal, and lung infections .

Clinical Trials Involving Boronic Acids

Boronic acids like Bortezomib are being studied in clinical trials for various cancers :

- Relapsed or refractory AIDS-related Kaposi sarcoma.

- Ovarian epithelial, fallopian tube, or primary peritoneal cancer in combination therapy.

- Acute myeloid leukemia in combination therapy.

Antibacterial and Anti-Urease Activities

Sulfacetamide derivatives, including -((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide, exhibit antibacterial activity against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Shigella dysenteriae, Salmonella typhae, and Pseudomonas aeruginosa . -((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide shows excellent urease inhibition .

Chemical Synthesis and Reactions

5-bromothiophene-2-sulphonylacetamides derivatives can be synthesized using Suzuki cross-coupling reactions . Palladium-catalyzed 1,4-migration on thiophene derivatives is a method for functionalizing C–H bonds .

Usage Restriction

Mechanism of Action

The mechanism of action of (5-(4-Chlorophenyl)thiophen-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid functional group plays a crucial role in stabilizing the intermediate species and facilitating the transfer of the organic group to the palladium center.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural and Electronic Comparisons

- Chlorine vs. Fluorine Substituents : While both Cl and F are electron-withdrawing, fluorine’s higher electronegativity and smaller atomic size lead to stronger inductive effects but less steric hindrance compared to Cl. This impacts reaction rates and regioselectivity in cross-couplings .

- Thiophene vs. Phenyl Core : Thiophene-based boronic acids exhibit improved π-conjugation and charge transport properties compared to purely phenyl-substituted analogs, making them preferable in optoelectronic applications .

Reactivity in Suzuki-Miyaura Coupling

Table 2: Reaction Yields with Different Boronic Acids

- The chloro-substituted thiophene boronic acid shows moderate yields (~65%), comparable to dichlorophenyl analogs but lower than methyl-substituted thiophene derivatives. This suggests steric or electronic factors (e.g., Cl’s bulkiness) may slightly hinder catalytic turnover .

Biological Activity

Overview

(5-(4-Chlorophenyl)thiophen-2-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiophene ring and a chlorophenyl moiety, contributing to its reactivity and biological interactions.

- Chemical Formula : C10H8BClO2S

- Molecular Weight : 223.59 g/mol

- CAS Number : 67451368

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid functional group allows for reversible binding to diols, which is crucial for modulating enzyme activity.

Biological Activities

- Anticancer Properties : Research has indicated that thiophene derivatives, including this compound, exhibit anticancer activity by inhibiting key signaling pathways involved in tumor growth. For instance, studies have shown that related compounds can inhibit FLT3 kinase activity, which is implicated in acute myeloid leukemia (AML) .

- Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of various enzymes. For example, it has shown promise in inhibiting topoisomerase II, an enzyme critical for DNA replication and transcription, thereby affecting cancer cell proliferation .

- Neuroprotective Effects : Some studies suggest that thiophene derivatives may also possess neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress .

Table 1: Summary of Biological Activities

Detailed Research Findings

A recent study highlighted the synthesis and evaluation of various thiophene derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibitory effects on FLT3-driven AML cell lines, with IC50 values indicating potent activity against both wild-type and mutant forms of the kinase .

In another investigation focusing on enzyme interactions, this compound was shown to effectively bind to the active site of topoisomerase II, leading to a decrease in enzymatic function and subsequent cytotoxicity in cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-(4-Chlorophenyl)thiophen-2-yl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation. For Suzuki coupling, a thiophene halide (e.g., 5-bromothiophene derivative) reacts with (4-chlorophenyl)boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/water at 80–100°C . Boronation of thiophene derivatives using bis(pinacolato)diboron (B₂pin₂) with Pd(dppf)Cl₂ catalyst in DMSO at 60°C is an alternative route . Yield optimization requires precise stoichiometric ratios (1:1.2 boronic acid:halide), inert atmosphere, and monitoring via TLC (Rf ~0.4 in petroleum ether/EtOAc) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regioselectivity via aromatic proton splitting patterns (e.g., thiophene protons at δ 7.2–7.5 ppm and chlorophenyl protons at δ 7.4–7.6 ppm) .

- Elemental Analysis : Validate purity (>95%) by comparing calculated vs. observed C, H, N, and S content (e.g., C: 68.07% observed vs. 68.10% calculated) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H⁺] = 600.1036) to rule out side products .

Advanced Research Questions

Q. How does the steric and electronic profile of the 4-chlorophenyl group affect cross-coupling efficiency in Suzuki-Miyaura reactions?

- Methodological Answer : The electron-withdrawing chlorine substituent enhances electrophilicity at the boron center, accelerating transmetallation. However, steric hindrance from the para-chloro group may reduce coupling efficiency with bulky substrates. Computational studies (DFT) can map charge distribution, while kinetic experiments (e.g., varying Pd catalysts like PdCl₂(dtbpf)) isolate steric effects .

Q. What strategies resolve discrepancies between theoretical and observed elemental analysis data?

- Methodological Answer : Discrepancies >0.3% in elemental composition suggest impurities (e.g., unreacted boronic acid or thiophene precursors). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended. Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to quantify residual solvents or byproducts .

Q. How can the hydrolytic stability of the boronic acid group be assessed under aqueous reaction conditions?

- Methodological Answer : Conduct stability studies by incubating the compound in buffered solutions (pH 5–9) at 25–50°C. Monitor boronic acid degradation via ¹¹B NMR (peak at δ 28–30 ppm for boroxines) or UV-Vis spectroscopy (loss of absorbance at λ ~270 nm). Additives like diethanolamine (10 mol%) can stabilize the boronate ester intermediate .

Q. What mechanistic insights explain side reactions during C–H functionalization of thiophene derivatives?

- Methodological Answer : Competing pathways (e.g., homocoupling or β-hydride elimination) arise from ligand-metal mismatches. Use deuterated solvents (DMSO-d₆) to track proton transfer steps via kinetic isotope effects. Radical trapping agents (e.g., TEMPO) and in situ IR spectroscopy identify transient intermediates .

Data Interpretation & Optimization

Q. How do solvent polarity and base selection influence reaction outcomes in cross-coupling protocols?

- Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance boronic acid solubility but may promote protodeboronation. Weak bases (K₂CO₃) are optimal for pH-sensitive substrates, while stronger bases (CsF) accelerate transmetallation. Design a solvent/base matrix (e.g., DMF/K₂CO₃ vs. THF/CsF) and compare yields via GC-MS .

Q. What computational tools predict regioselectivity in electrophilic substitution reactions on the thiophene ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.